molecular formula C11H9NO B15071664 1-Aminonaphthalene-5-carboxaldehyde

1-Aminonaphthalene-5-carboxaldehyde

Cat. No.: B15071664
M. Wt: 171.19 g/mol
InChI Key: QAFJNNLSCDBGSA-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-5-carboxaldehyde is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features an amino group at the first position and a formyl group at the fifth position on the naphthalene ring. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-5-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-5-carboxaldehyde using reducing agents such as tin(II) chloride in hydrochloric acid. Another method includes the direct amination of 1-naphthaldehyde using ammonia or amines under specific conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitro derivatives or the use of high-pressure reactors to facilitate the amination process. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under controlled conditions.

Major Products Formed:

    Oxidation: 1-Aminonaphthalene-5-carboxylic acid.

    Reduction: 1-Aminonaphthalene-5-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1-Aminonaphthalene-5-carboxaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and dyes.

    Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-aminonaphthalene-5-carboxaldehyde exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the aldehyde group can undergo condensation reactions. These interactions facilitate the compound’s role in chemical synthesis and biological assays.

Comparison with Similar Compounds

  • 1-Aminonaphthalene-4-carboxaldehyde
  • 1-Aminonaphthalene-6-carboxaldehyde
  • 1-Aminonaphthalene-7-carboxaldehyde

Comparison: 1-Aminonaphthalene-5-carboxaldehyde is unique due to its specific position of functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for distinct applications in research and industry.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

5-aminonaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H9NO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H,12H2

InChI Key

QAFJNNLSCDBGSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)N)C=O

Origin of Product

United States

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